

Health and Safety Profile of Disperse Brown 1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a comprehensive overview of the available health and safety information for the azo dye, **Disperse Brown 1** (CAS No. 23355-64-8). Due to a scarcity of publicly available, in-depth toxicological studies specifically for **Disperse Brown 1**, this report supplements known data with information from analogous disperse dyes and established testing protocols to provide a robust safety profile. All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.

Chemical and Physical Properties

Disperse Brown 1 is a monoazo dye characterized by the following properties:



Property	Value	Source
Chemical Name	2,2'-[[3-chloro-4-[(2,6-dichloro-4- nitrophenyl)azo]phenyl]imino]bi sethanol	PubChem[1]
CAS Number	23355-64-8	PubChem[1]
Molecular Formula	C16H15Cl3N4O4	PubChem[1]
Molecular Weight	433.67 g/mol	PubChem[1]
Appearance	Brown powder	Inferred from common use
Solubility	Low water solubility	General property of disperse dyes

Toxicological Data Summary

The available toxicological data for **Disperse Brown 1** is limited. The following table summarizes the known information and provides context from related disperse dyes. It is crucial to note that data from analogous compounds should be interpreted with caution.



Toxicological Endpoint	Disperse Brown 1	Data from Analogue Dyes	Source
Acute Oral Toxicity	No data available. GHS classification suggests "Harmful if swallowed".	Disperse Red 11: LD50 > 5 g/kg (female rats), 0.7-1.0 g/kg (male rats).	[2]
Dermal Irritation	No data available.	Disperse Red 11: Mildly to moderately irritating.	
Eye Irritation	No data available. GHS classification indicates "Causes serious eye damage".	Disperse Red 11: Negative for eye irritation in rabbits.	
Skin Sensitization	Moderate sensitizer. Lowest concentration causing a significant increase in lymph node cell number in a biphasic murine LLNA was 3%.	Disperse Blue 1: Moderate sensitizer in guinea pigs. Patch tests in humans show that disperse dyes are a common cause of contact allergy.	_
Mutagenicity	No data available.	Many azo dyes have shown mutagenic potential in the Ames test, often dependent on the specific chemical structure and the presence of certain functional groups like nitroaromatics. Disperse Red 1 and Disperse Red 13 tested positive in the Salmonella assay.	



Carcinogenicity		Some disperse dyes,
		such as Disperse Blue
	No data available.	1, are reasonably
		anticipated to be
		human carcinogens
		based on animal
		studies. The
		carcinogenicity of
		anthraquinone-based
		dyes is influenced by
		functional groups.
Toxicokinetics		Disperse Red 11 is
	No specific data	rapidly absorbed into
	available.	the blood from the
		lungs in rats.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on internationally recognized guidelines.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The potential of a substance to cause skin sensitization is commonly assessed using the Murine Local Lymph Node Assay (LLNA), as outlined in OECD Guideline 429.

Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. An increase in lymphocyte proliferation is indicative of a sensitization response.

Methodology:

Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.



- Dose Selection: A preliminary screening test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.
- Test Groups: A minimum of four animals per group is used. At least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil) are tested, along with a vehicle control group and a positive control group (using a known sensitizer).
- Application: The test substance is applied to the dorsal surface of both ears daily for three consecutive days.
- Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.
- Data Analysis: The incorporation of ³H-methyl thymidine into the DNA of the lymph node cells is measured using a scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is three or greater at one or more concentrations.

A biphasic LLNA protocol, as used in the study that classified **Disperse Brown 1** as a moderate sensitizer, involves a "sensitization-challenge" approach. In this modified protocol, the test substance is first applied to the back for three days (sensitization phase), followed by a rest period, and then applied to the ears for three days (challenge phase).

Acute Eye Irritation/Corrosion: In Vivo (Draize Test)

The potential for a substance to cause eye irritation or corrosion is traditionally evaluated using the in vivo rabbit eye test, also known as the Draize test, as described in OECD Guideline 405.

Principle: The test substance is applied to one eye of a rabbit, and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.

Methodology:

 Animal Model: Albino rabbits are used due to their large, unpigmented eyes which allow for easy observation of reactions.



- Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
- Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.
- Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored according to a standardized system.
- Classification: The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the observed ocular lesions.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, as outlined in OECD Guideline 471.

Principle: This test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. The test substance is assessed for its ability to cause this reverse mutation.

Methodology:

- Bacterial Strains: A set of specific Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are sensitive to different types of mutagens.
- Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix), which is typically a liver enzyme preparation from rats, to mimic mammalian metabolism.
- Procedure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.



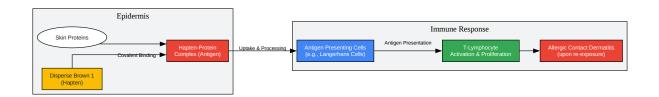
Data Analysis: The number of revertant colonies (colonies that have undergone a reverse
mutation and can now grow in the absence of histidine) is counted for each concentration of
the test substance and compared to the number of spontaneous revertant colonies in the
negative control. A substance is considered mutagenic if it produces a dose-dependent
increase in the number of revertant colonies.

Signaling Pathways and Logical Relationships

The toxicity of azo dyes like **Disperse Brown 1** is often linked to their metabolism, which can lead to the formation of reactive intermediates.

Logical Flow of Skin Sensitization

The process of skin sensitization by a chemical allergen can be depicted as a logical sequence of events.



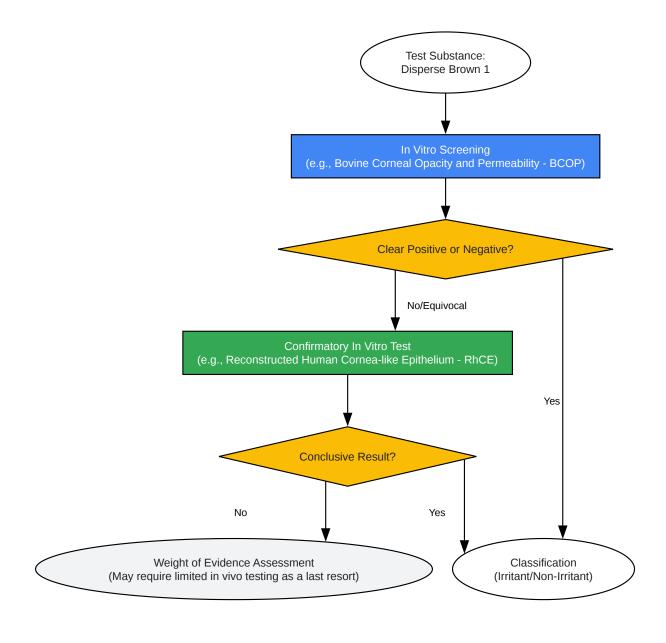
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Caption: Logical workflow of skin sensitization by a hapten like **Disperse Brown 1**.

Experimental Workflow for In Vitro Eye Irritation Testing

Modern approaches to eye irritation testing often follow a tiered or integrated testing strategy to reduce reliance on animal testing.





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Caption: A tiered experimental workflow for assessing the eye irritation potential of a substance.

Conclusion



The available data, although limited for **Disperse Brown 1** specifically, suggests that it should be handled with care. The GHS classification indicates it is harmful if swallowed and can cause serious eye damage. Furthermore, there is experimental evidence classifying it as a moderate skin sensitizer. The potential for mutagenicity and carcinogenicity cannot be ruled out based on the properties of other azo dyes. It is recommended that appropriate personal protective equipment, including gloves and eye protection, be used when handling **Disperse Brown 1**. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

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